molecular formula C13H16ClNO2 B12272238 1-(4-Chlorobenzyl)-2-carboxypiperidine

1-(4-Chlorobenzyl)-2-carboxypiperidine

Cat. No.: B12272238
M. Wt: 253.72 g/mol
InChI Key: PECPDFTUSTXLGB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-carboxypiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The presence of a 4-chlorobenzyl group and a carboxyl group attached to the piperidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-2-carboxypiperidine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions to form the desired product. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-2-carboxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or remove the chlorine atom.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzyl ketone.

    Reduction: Formation of 4-chlorobenzyl alcohol or dechlorinated piperidine derivatives.

    Substitution: Formation of azido or thiol-substituted piperidine derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-2-carboxypiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or exert antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-2-carboxypiperidine can be compared with other similar compounds, such as:

    Benzyl chloride: A simpler compound with a benzyl group attached to a chlorine atom, used as a precursor in organic synthesis.

    4-Chlorobenzyl alcohol: A related compound with a hydroxyl group instead of a carboxyl group, used in the synthesis of pharmaceuticals and fragrances.

    4-Chlorobenzoic acid: An oxidation product of this compound, used as an intermediate in the production of dyes and polymers.

The uniqueness of this compound lies in its combination of a piperidine ring with a 4-chlorobenzyl group and a carboxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)

InChI Key

PECPDFTUSTXLGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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